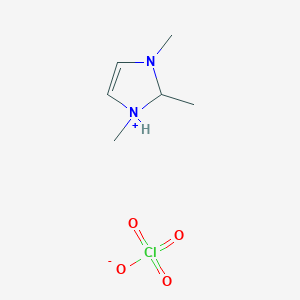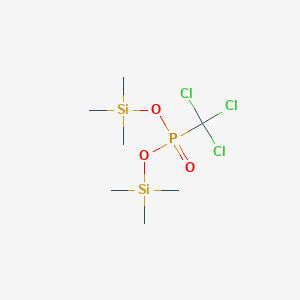![molecular formula C20H28N2S B14504874 3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline CAS No. 64650-19-7](/img/structure/B14504874.png)
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline is an organic compound characterized by the presence of a diethylamino group attached to a phenyl ring, which is further connected to a sulfanyl group and another diethylaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline typically involves the reaction of 4-(diethylamino)benzenethiol with N,N-diethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The mixture is heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as column chromatography or recrystallization may also be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Diethylamino)benzenethiol
- N,N-Diethylaniline
- 4-(Diethylamino)phenyl sulfide
Uniqueness
3-{[4-(Diethylamino)phenyl]sulfanyl}-N,N-diethylaniline is unique due to the combination of the diethylamino and sulfanyl groups, which impart distinct electronic and steric properties. This makes it a valuable compound for specific applications where these properties are advantageous.
Propriétés
Numéro CAS |
64650-19-7 |
|---|---|
Formule moléculaire |
C20H28N2S |
Poids moléculaire |
328.5 g/mol |
Nom IUPAC |
3-[4-(diethylamino)phenyl]sulfanyl-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N2S/c1-5-21(6-2)17-12-14-19(15-13-17)23-20-11-9-10-18(16-20)22(7-3)8-4/h9-16H,5-8H2,1-4H3 |
Clé InChI |
IWAVUHADUITPSB-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)SC2=CC=CC(=C2)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[1-(4-Chlorophenyl)-8-nitrobenzo[f]quinolin-3(4H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14504803.png)
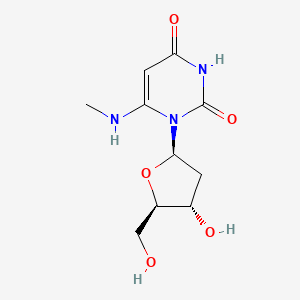

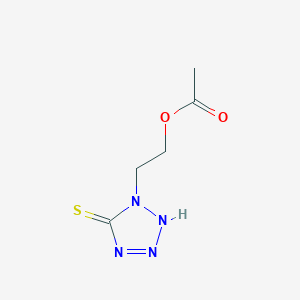
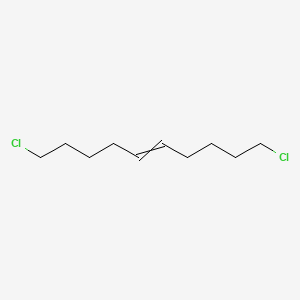

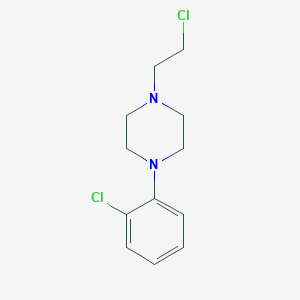
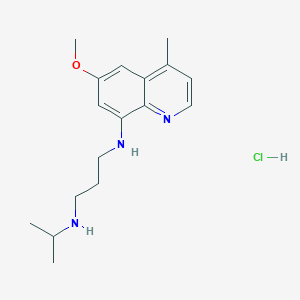
![Methyl [(4-methylbenzene-1-sulfinyl)methyl]phosphonate](/img/structure/B14504849.png)
![Diethyl 6H-thieno[3,2-e]indole-2,7-dicarboxylate](/img/structure/B14504861.png)
![[(2-Oxo-2-phenylethyl)sulfanyl]acetic anhydride](/img/structure/B14504863.png)
